Cas no 219639-09-5 (methyl 3-methyl-2-(propan-2-yl)aminobutanoate)

Methyl 3-methyl-2-(propan-2-yl)aminobutanoate is a chiral ester derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a branched alkyl chain and an isopropylamino group, offering steric and electronic modulation for selective reactivity. The compound’s ester functionality enhances solubility in organic solvents, facilitating its use in coupling reactions or as a precursor for further derivatization. The presence of both methyl and isopropyl substituents may contribute to stereochemical control in asymmetric synthesis. This compound is of interest for researchers exploring novel bioactive molecules or tailored synthetic pathways, particularly where controlled steric hindrance or chiral induction is required.
methyl 3-methyl-2-(propan-2-yl)aminobutanoate structure
219639-09-5 structure
Product name:methyl 3-methyl-2-(propan-2-yl)aminobutanoate
CAS No:219639-09-5
MF:C9H19NO2
MW:173.25266289711
CID:6206861
PubChem ID:59435937

methyl 3-methyl-2-(propan-2-yl)aminobutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-methyl-2-(propan-2-yl)aminobutanoate
    • EN300-2022683
    • SCHEMBL10289198
    • AKOS009071190
    • methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
    • 219639-09-5
    • Inchi: 1S/C9H19NO2/c1-6(2)8(9(11)12-5)10-7(3)4/h6-8,10H,1-5H3
    • InChI Key: UKCDSLLDLDNZNK-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C(C)C)NC(C)C)=O

Computed Properties

  • Exact Mass: 173.141578849g/mol
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 1.9

methyl 3-methyl-2-(propan-2-yl)aminobutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2022683-5.0g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
5g
$2235.0 2023-05-23
Enamine
EN300-2022683-0.1g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
0.1g
$741.0 2023-09-16
Enamine
EN300-2022683-0.5g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
0.5g
$809.0 2023-09-16
Enamine
EN300-2022683-10.0g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
10g
$3315.0 2023-05-23
Enamine
EN300-2022683-1.0g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
1g
$770.0 2023-05-23
Enamine
EN300-2022683-5g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
5g
$2443.0 2023-09-16
Enamine
EN300-2022683-2.5g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
2.5g
$1650.0 2023-09-16
Enamine
EN300-2022683-0.05g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
0.05g
$707.0 2023-09-16
Enamine
EN300-2022683-0.25g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
0.25g
$774.0 2023-09-16
Enamine
EN300-2022683-10g
methyl 3-methyl-2-[(propan-2-yl)amino]butanoate
219639-09-5
10g
$3622.0 2023-09-16

Additional information on methyl 3-methyl-2-(propan-2-yl)aminobutanoate

Comprehensive Overview of Methyl 3-methyl-2-(propan-2-yl)aminobutanoate (CAS No. 219639-09-5)

Methyl 3-methyl-2-(propan-2-yl)aminobutanoate (CAS No. 219639-09-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis. This ester derivative, characterized by its unique branched-chain structure and amino functional group, is widely utilized as an intermediate in the synthesis of more complex molecules. Its molecular formula, C9H19NO2, and distinct properties make it a valuable asset in research and industrial applications.

The compound's methyl ester moiety and isopropylamino substituent contribute to its versatility in chemical reactions, particularly in peptide synthesis and chiral resolution processes. Researchers are increasingly exploring its potential in asymmetric catalysis, a hot topic in modern organic chemistry, where it serves as a precursor for ligands or catalysts. Its relevance in green chemistry initiatives is also noteworthy, as industries seek sustainable alternatives to traditional reagents.

In recent years, the demand for custom synthesis and high-purity intermediates like Methyl 3-methyl-2-(propan-2-yl)aminobutanoate has surged, driven by advancements in drug discovery and biotechnology. Online searches for "CAS 219639-09-5 supplier" or "methyl ester amino acid derivatives" reflect this trend. The compound's role in proteomics research and metabolite analysis further aligns with the growing interest in precision medicine and personalized therapeutics.

From a technical perspective, the compound's lipophilicity and steric effects make it particularly useful in modifying the pharmacokinetic profiles of drug candidates. Its application in prodrug design is another area of active investigation, addressing challenges in drug delivery and bioavailability. These attributes resonate with frequent search queries such as "ester prodrug strategies" and "improving membrane permeability."

Quality control of Methyl 3-methyl-2-(propan-2-yl)aminobutanoate is critical, with analytical techniques like HPLC, GC-MS, and NMR ensuring batch-to-batch consistency. The compound's stability under various conditions is frequently discussed in forums, with users inquiring about "storage conditions for amino acid esters" or "handling hygroscopic compounds." Proper documentation of its spectroscopic data and regulatory compliance (e.g., REACH, FDA guidelines) is essential for global distribution.

Innovative applications continue to emerge, such as its incorporation into ionic liquids for green solvents or as a building block for functional materials. The compound's compatibility with continuous flow chemistry systems—a trending topic in process intensification—further enhances its industrial appeal. Researchers often search for "scalable synthesis of chiral esters" or "flow chemistry optimization," highlighting its relevance to cutting-edge methodologies.

In conclusion, Methyl 3-methyl-2-(propan-2-yl)aminobutanoate (CAS No. 219639-09-5) represents a multifaceted tool for chemists and biologists alike. Its structural features, combined with evolving applications in life sciences and material innovation, ensure its continued prominence in scientific literature and commercial markets. As interdisciplinary research expands, this compound is poised to play a pivotal role in addressing contemporary challenges in sustainable chemistry and therapeutic development.

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